

# The Role of EDP-305 in Bile Acid Metabolism: A Technical Guide

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## Compound of Interest

Compound Name: *Edp-305*

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## Abstract

**EDP-305** is a potent and selective, non-bile acid steroidal agonist of the Farnesoid X Receptor (FXR), a critical nuclear receptor in the regulation of bile acid, lipid, and glucose homeostasis. Developed by Enanta Pharmaceuticals, **EDP-305** was investigated as a therapeutic agent for non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). By activating FXR, **EDP-305** modulates the expression of key genes involved in the synthesis and transport of bile acids, leading to a reduction in the overall bile acid pool and exhibiting anti-inflammatory and anti-fibrotic effects in the liver. This technical guide provides an in-depth overview of the mechanism of action of **EDP-305**, its impact on bile acid metabolism, and a summary of its preclinical and clinical findings. Detailed experimental protocols for key assays and visualizations of relevant pathways are also presented to facilitate further research and understanding of this compound class. Although the development of **EDP-305** as a monotherapy for NASH has been discontinued, the study of its pharmacological profile provides valuable insights into the therapeutic potential and challenges of FXR agonism.

## Introduction to Farnesoid X Receptor (FXR) and Bile Acid Metabolism

The Farnesoid X Receptor (FXR) is a nuclear hormone receptor that functions as a primary sensor for bile acids.<sup>[1][2]</sup> Predominantly expressed in the liver, intestine, kidneys, and adrenal

glands, FXR plays a central role in maintaining bile acid homeostasis.[1] When activated by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding initiates a cascade of transcriptional events that regulate the synthesis, conjugation, and transport of bile acids, thereby preventing their accumulation to cytotoxic levels.[2]

The primary pathway for bile acid synthesis from cholesterol is controlled by the rate-limiting enzyme, cholesterol 7 $\alpha$ -hydroxylase (CYP7A1).[2] FXR activation leads to the transcriptional induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that, in turn, inhibits the expression of CYP7A1, establishing a negative feedback loop.[2] Additionally, intestinal FXR activation induces the secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents), which travels to the liver and signals through the FGF receptor 4 (FGFR4) to further suppress CYP7A1 expression.[2] Beyond bile acid regulation, FXR signaling influences lipid and glucose metabolism, and modulates inflammatory and fibrotic pathways, making it an attractive therapeutic target for a range of metabolic and liver diseases.[1][3]

## EDP-305: A Potent and Selective FXR Agonist

**EDP-305** is a novel, orally bioavailable, non-bile acid steroidal FXR agonist.[4] Its chemical structure was designed to optimize potency and selectivity for FXR, while minimizing activity at other receptors, such as the G-protein coupled bile acid receptor 1 (TGR5), which has been associated with pruritus, a common side effect of some FXR agonists.[4]

### In Vitro Potency and Selectivity

In vitro studies have demonstrated that **EDP-305** is a highly potent activator of FXR. In a full-length human FXR reporter assay in HEK293 cells, **EDP-305** exhibited an EC<sub>50</sub> of 8 nM, making it approximately 16-fold more potent than obeticholic acid (OCA), a first-generation FXR agonist.[4] In a chimeric FXR reporter assay in CHO cells, the EC<sub>50</sub> for **EDP-305** was 34 nM.[4] Furthermore, **EDP-305** displayed high selectivity for FXR, with minimal to no activity observed against a panel of other nuclear receptors, including TGR5.[4]

# Mechanism of Action of EDP-305 in Bile Acid Metabolism

The therapeutic effects of **EDP-305** are primarily mediated through its potent agonism of FXR, leading to the modulation of downstream gene expression involved in bile acid homeostasis.

## Regulation of Bile Acid Synthesis

Upon binding to FXR in hepatocytes, **EDP-305** initiates a signaling cascade that leads to the robust suppression of bile acid synthesis. This is achieved through two main pathways:

- Induction of SHP: **EDP-305** treatment in human hepatocytes (HepaRG cells) leads to a dose-dependent increase in the expression of SHP mRNA.<sup>[4]</sup> At a concentration of 12 nM, **EDP-305** induced a 5-fold increase in SHP expression.<sup>[4]</sup> SHP, in turn, represses the transcriptional activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4 $\alpha$  (HNF4 $\alpha$ ), which are key transcription factors for the CYP7A1 gene.<sup>[2]</sup>
- Downregulation of CYP7A1: The induction of SHP and the activation of the intestinal FXR-FGF19 axis culminate in the potent downregulation of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway. In vitro studies have shown that **EDP-305** treatment can reduce CYP7A1 mRNA expression to as low as 5% of baseline levels.<sup>[4]</sup>

## Regulation of Bile Acid Transport

In addition to suppressing synthesis, **EDP-305** also modulates the expression of transporters involved in the enterohepatic circulation of bile acids. In vitro experiments have shown that **EDP-305** treatment leads to an 18-fold induction of Bile Salt Export Pump (BSEP) mRNA at a 12 nM concentration.<sup>[4]</sup> BSEP is a key canalicular transporter responsible for the efflux of bile acids from hepatocytes into the bile. By upregulating BSEP, **EDP-305** promotes the excretion of bile acids from the liver, further contributing to the reduction of the hepatic bile acid pool.

## Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of **EDP-305**.

Parameter	Assay System	EDP-305	Obeticholic Acid (OCA)	Reference
EC50	Full-length human FXR (HEK293 cells)	8 nM	130 nM	<a href="#">[4]</a>
EC50	Chimeric FXR (CHO cells)	34 nM	569 nM	<a href="#">[4]</a>
EC50	TGR5 Activation	>15,000 nM	381 nM	<a href="#">[4]</a>

Table 1: In Vitro Potency of **EDP-305**

Gene	Cell Line	EDP-305 Concentration	Fold Change in mRNA Expression	Reference
SHP	HepaRG	12 nM	5-fold increase	<a href="#">[4]</a>
BSEP	Huh7.5	12 nM	18-fold increase	<a href="#">[4]</a>
CYP7A1	HepaRG	12 nM	~95% decrease	<a href="#">[4]</a>

Table 2: In Vitro Gene Expression Changes Induced by **EDP-305**

Animal Model	EDP-305 Dose	Parameter	Result	Reference
STAM NASH Mice	3 mg/kg & 10 mg/kg	NAFLD Activity Score (NAS)	Significant reduction	<a href="#">[4]</a>
Diet-Induced NASH Mice	10 mg/kg & 30 mg/kg	Hepatic Triglycerides	Significant reduction	<a href="#">[4]</a>
Diet-Induced NASH Mice	10 mg/kg & 30 mg/kg	Hepatic Cholesterol	Significant reduction	<a href="#">[4]</a>

Table 3: In Vivo Efficacy of **EDP-305** in NASH Models

## Experimental Protocols

### FXR Reporter Gene Assay (Luciferase-Based)

Objective: To determine the in vitro potency (EC<sub>50</sub>) of **EDP-305** as an FXR agonist.

Materials:

- HEK293 or CHO cells
- Expression plasmid for full-length human FXR or a chimeric FXR (Gal4-DBD fused to FXR-LBD)
- Luciferase reporter plasmid containing FXREs upstream of a minimal promoter
- Transfection reagent (e.g., Lipofectamine)
- Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
- **EDP-305** and reference compounds (e.g., OCA, GW4064)
- Luciferase assay reagent
- 96-well cell culture plates
- Luminometer

Protocol:

- Seed HEK293 or CHO cells in 96-well plates at an appropriate density.
- Co-transfect the cells with the FXR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
- After 24 hours, replace the transfection medium with fresh medium containing serial dilutions of **EDP-305** or reference compounds. Include a vehicle control (e.g., DMSO).
- Incubate the cells for an additional 24 hours.

- Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.
- Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
- Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

## Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the changes in mRNA expression of FXR target genes (e.g., SHP, BSEP, CYP7A1) in response to **EDP-305** treatment.

Materials:

- HepaRG or Huh7.5 cells
- **EDP-305**
- RNA extraction kit
- Reverse transcription kit for cDNA synthesis
- qPCR master mix (e.g., SYBR Green-based)
- Gene-specific primers for SHP, BSEP, CYP7A1, and a housekeeping gene (e.g., GAPDH,  $\beta$ -actin)
- Real-time PCR instrument

Protocol:

- Seed HepaRG or Huh7.5 cells in 6-well plates.
- Treat the cells with **EDP-305** at various concentrations for a specified duration (e.g., 16-24 hours). Include a vehicle control.

- Isolate total RNA from the cells using a commercial RNA extraction kit.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
- Run the qPCR reactions in a real-time PCR instrument using a standard thermal cycling protocol.
- Analyze the qPCR data using the comparative Ct ( $\Delta\Delta C_t$ ) method to calculate the relative fold change in gene expression, normalizing to the housekeeping gene.

## Streptozotocin-High Fat Diet (STAM) NASH Mouse Model

Objective: To evaluate the in vivo efficacy of **EDP-305** in a model of NASH with fibrosis.

Materials:

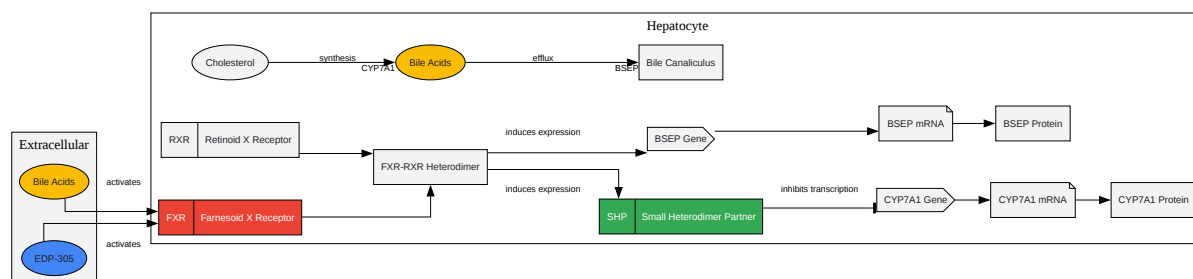
- C57BL/6J male mice
- Streptozotocin (STZ)
- High-fat diet (e.g., 60% kcal from fat)
- **EDP-305** formulated for oral administration
- Standard laboratory equipment for animal housing, dosing, and sample collection

Protocol:

- At 2 days of age, inject C57BL/6J male mice subcutaneously with a single low dose of STZ (200  $\mu$ g/mouse) to induce a diabetic phenotype.
- From 4 weeks of age, feed the mice a high-fat diet ad libitum to induce steatohepatitis.
- At a predetermined time point when NASH and fibrosis are established (e.g., 6-8 weeks of age), randomize the mice into treatment groups (vehicle control, **EDP-305** at different doses).

- Administer **EDP-305** or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).
- At the end of the treatment period, euthanize the mice and collect blood and liver tissue for analysis.
- Perform histological analysis of liver sections (H&E and Sirius Red staining) to assess the NAFLD Activity Score (NAS) and fibrosis stage.
- Conduct biochemical analyses of plasma (e.g., ALT, AST, lipids) and liver tissue (e.g., triglyceride content).

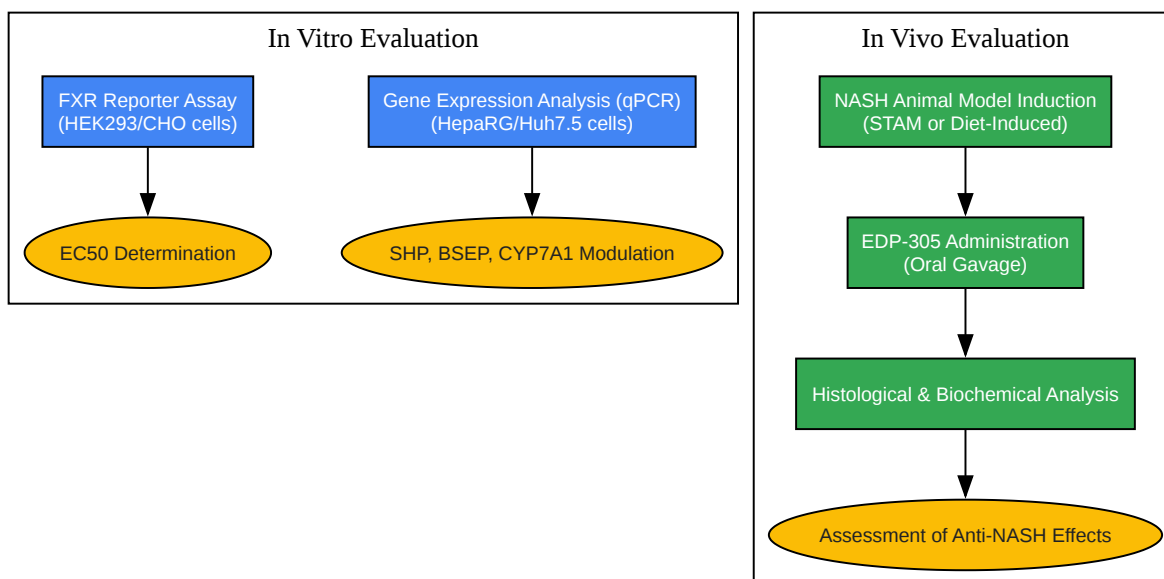
## Visualizations



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Caption: FXR Signaling Pathway in Hepatocytes.





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Caption: Preclinical Evaluation Workflow for **EDP-305**.

## Clinical Development and Future Perspectives

**EDP-305** progressed to Phase 2 clinical trials for the treatment of NASH (ARGON-2 study, NCT04378010) and PBC.[5] In the Phase 2 study in patients with NASH, **EDP-305** demonstrated a significant reduction in alanine aminotransferase (ALT) levels and liver fat content after 12 weeks of treatment.[5] However, the study also highlighted a dose-dependent incidence of pruritus (itching), a known class effect of FXR agonists, which led to discontinuation in a significant portion of patients in the higher dose group.[5]

In October 2021, Enanta Pharmaceuticals announced the discontinuation of the Phase 2b ARGON-2 study of **EDP-305** as a monotherapy for NASH.[6] The decision was based on an interim analysis that suggested the overall balance of activity and tolerability was not substantially differentiated from other FXR agonists.[6]

Despite the cessation of its development as a standalone therapy, the journey of **EDP-305** has provided valuable insights into the therapeutic potential and challenges of targeting FXR for metabolic liver diseases. The potent and selective nature of **EDP-305** underscores the feasibility of designing non-bile acid FXR agonists with distinct pharmacological profiles. The dose-limiting pruritus observed with **EDP-305** and other FXR agonists highlights the need for second-generation compounds with improved safety profiles or for combination therapies that can mitigate these side effects while retaining efficacy. Future research in this area will likely focus on developing tissue-specific FXR modulators or exploring synergistic combinations with other therapeutic agents to address the multifactorial nature of diseases like NASH.

## Conclusion

**EDP-305** is a potent and selective non-bile acid FXR agonist that effectively modulates bile acid metabolism by suppressing bile acid synthesis and enhancing their excretion. Its mechanism of action, centered on the upregulation of SHP and BSEP and the downregulation of CYP7A1, has been well-characterized in preclinical models. While its clinical development for NASH as a monotherapy has been halted due to tolerability concerns, the scientific knowledge gained from the investigation of **EDP-305** remains a significant contribution to the field of FXR-targeted therapies. The data and methodologies presented in this technical guide serve as a comprehensive resource for researchers and drug developers working to advance the next generation of treatments for metabolic and fibrotic liver diseases.

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